2-Amino-7-benzyl-1H-purin-6(7H)-one

Vue d'ensemble

Description

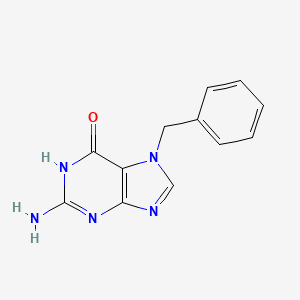

2-Amino-7-benzyl-1H-purin-6(7H)-one is a chemical compound belonging to the purine family, which are nitrogenous bases found in DNA and RNA. This compound is characterized by its benzyl group attached to the purine ring, making it distinct from other purines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-benzyl-1H-purin-6(7H)-one typically involves the following steps:

Benzylamine Reaction: The reaction starts with benzylamine, which undergoes a series of reactions to form the purine ring.

Purine Formation: The benzylamine is then reacted with formamide under high temperature and pressure to form the purine ring structure.

Amination: The resulting compound is further aminated to introduce the amino group at the 2-position.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The use of catalysts and specific solvents can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-7-benzyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various halogenating agents, such as bromine (Br₂), can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Reduced forms of the compound with different nitrogenous bases.

Substitution Products: Compounds with halogen atoms or other substituents at specific positions on the purine ring.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Amino-7-benzyl-1H-purin-6(7H)-one is a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to nucleobases allows it to enhance drug efficacy and specificity. The compound's role in drug formulation can lead to the development of medications with improved therapeutic profiles and reduced side effects.

Biochemical Research

In biochemical studies, this compound is utilized to investigate nucleic acid metabolism. It aids researchers in understanding cellular processes such as DNA and RNA synthesis and degradation. By studying its interactions with enzymes involved in these pathways, scientists can develop potential therapeutic strategies for various diseases.

Antiviral Agents

Research indicates that this compound shows promise as an antiviral agent. Preliminary studies have demonstrated its ability to inhibit viral replication in cell cultures, particularly against RNA viruses. The mechanism appears to involve interference with viral RNA synthesis, making it a valuable candidate for further investigation in antiviral drug development .

Diagnostic Tools

The compound's unique properties allow it to be employed in creating diagnostic agents that enhance the accuracy of disease detection in clinical settings. Its ability to interact with specific biological targets can lead to the development of more reliable diagnostic tests for various conditions, including viral infections and cancer.

Research in Cancer Treatment

This compound is being explored for its potential role in cancer therapies. Studies have shown that it exhibits significant antitumor properties against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound induces apoptosis through caspase activation and disrupts normal cell division by arresting the cell cycle at the G2/M phase.

Case Studies: Antitumor Activity

| Activity Type | Target Cells | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MDA-MB-231 | ~5 | Induces apoptosis via caspase activation |

In vitro assays revealed that this compound inhibited cell growth significantly at low concentrations, suggesting its potential as a therapeutic agent in oncology.

Summary of Biological Activities

| Activity Type | Target Cells | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MDA-MB-231 | ~5 | Induces apoptosis via caspase activation |

| Antiviral | Various RNA viruses | TBD | Inhibits viral RNA synthesis |

Mécanisme D'action

The mechanism by which 2-Amino-7-benzyl-1H-purin-6(7H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, influencing various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

2-Amino-7-benzyl-1H-purin-6(7H)-one is unique due to its benzyl group, which differentiates it from other purines like adenine and guanine. Similar compounds include:

Adenine: A purine base found in DNA and RNA.

Guanine: Another purine base found in DNA and RNA.

Theophylline: A methylxanthine derivative used in medicine.

These compounds share structural similarities but differ in their functional groups and biological activities.

Activité Biologique

2-Amino-7-benzyl-1H-purin-6(7H)-one is a purine derivative recognized for its structural similarity to nucleobases, which positions it as a significant compound in biochemical and pharmaceutical research. This article discusses its biological activities, focusing on its potential applications in various therapeutic areas, including cancer treatment, antiviral development, and as a biochemical research tool.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure enables interactions with biological macromolecules, particularly nucleic acids and enzymes, making it a valuable candidate for drug development.

1. Pharmaceutical Development

This compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity is critical in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .

2. Antiviral Properties

Research indicates that this compound has potential as an antiviral agent. It has shown effectiveness in inhibiting viral replication, making it a candidate for developing antiviral drugs aimed at various viral infections .

3. Cancer Research

The compound is being explored for its role in cancer therapies. Studies have demonstrated its cytotoxic effects against several cancer cell lines. For example, derivatives of purin-6-one have been shown to inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM . The structure-activity relationship (SAR) analysis suggests that modifications to the benzyl group can enhance the anticancer activity of these compounds .

4. Biochemical Research

In biochemical studies, this compound is utilized to investigate nucleic acid metabolism. Its ability to interact with nucleotides aids researchers in understanding cellular processes and developing potential therapeutic strategies .

Case Study 1: Inhibition of Phosphodiesterase-2

A series of purin-6-one derivatives were synthesized and tested for their inhibitory activity against phosphodiesterase-2 (PDE2). The study found that certain derivatives exhibited significant inhibitory effects with IC50 values as low as 0.18 μM, indicating strong potential for therapeutic applications in treating diseases associated with PDE2 dysregulation .

Case Study 2: Anticancer Activity

In a study evaluating the anticancer properties of purin derivatives, compounds derived from this compound demonstrated selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells. This selectivity is crucial for reducing side effects commonly associated with traditional chemotherapy .

Research Findings Summary Table

| Study | Target | IC50 Value (μM) | Findings |

|---|---|---|---|

| Zhao et al., 2016 | Phosphodiesterase-2 (PDE2) | 0.18 | Significant inhibition observed |

| Cytotoxicity Study | MDA-MB-231 Cancer Cells | 2.43 - 7.84 | Selective inhibition; potential for targeted therapy |

| Antiviral Activity | Various Viral Infections | Not specified | Promising results in inhibiting viral replication |

Propriétés

IUPAC Name |

2-amino-7-benzyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBDLEGJZOWRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348589 | |

| Record name | 7-benzylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17495-12-4 | |

| Record name | 7-benzylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.